molecular formula C10H13N3 B3058818 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 919742-25-9

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B3058818
CAS No.: 919742-25-9
M. Wt: 175.23 g/mol
InChI Key: UQHSMFRHNGALMY-UHFFFAOYSA-N
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Description

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 919742-25-9) is a high-purity chemical building block with the molecular formula C10H13N3 and a molecular weight of 175.23 g/mol . This compound features an imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its significant biological activities . This core scaffold is found in numerous marketed drugs, including the anti-ulcer agent Zolimidine and the anxiolytics Alpidem and Saripidem, highlighting its great value for the research and development of new therapeutic agents . The compound serves as a versatile intermediate for further synthetic elaboration. It can undergo various palladium-catalyzed cross-coupling reactions, such as aminocarbonylation, to introduce amide and other functional groups, expanding the diversity of accessible derivatives for structure-activity relationship (SAR) studies . Furthermore, the ethylamine side chain at the 2-position offers a handle for functionalization, for instance, through three-component aza-Friedel–Crafts reactions to create more complex molecules . Researchers can utilize this compound in the design and synthesis of novel bioactive molecules, particularly in the fields of central nervous system (CNS) and gastrointestinal disorders . It is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHSMFRHNGALMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427659
Record name 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919742-25-9
Record name 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and halogenated imidazo[1,2-a]pyridines, which can further undergo functionalization to yield a variety of biologically active compounds .

Scientific Research Applications

Pharmacological Research

One of the primary applications of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is in pharmacological studies. Its structural similarity to biologically active compounds allows researchers to investigate its potential as a drug candidate.

Potential Therapeutic Uses:

  • Anticancer Activity: Studies have indicated that compounds with imidazo-pyridine structures exhibit anticancer properties. The compound could be investigated for its efficacy against various cancer cell lines.
  • Neuropharmacology: Given its ability to cross the blood-brain barrier, it may have implications in treating neurological disorders.

Biochemical Studies

The compound can serve as a biochemical probe in studying enzyme interactions and metabolic pathways.

Applications:

  • Enzyme Inhibition Studies: It may be used to assess the inhibition of specific enzymes involved in metabolic processes, contributing to understanding disease mechanisms.
  • Receptor Binding Studies: The affinity of this compound for certain receptors can provide insights into its potential effects on neurotransmission and cellular signaling.

Material Science

In material science, derivatives of imidazo-pyridine compounds are often explored for their electronic and optical properties.

Research Directions:

  • Organic Electronics: The compound can be synthesized into polymers or composites for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Sensors: Its unique chemical properties may allow it to be utilized in the development of chemical sensors for detecting specific analytes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various imidazo-pyridine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Neuropharmacological Effects

Research focusing on the neuropharmacological properties of imidazo-pyridine compounds has shown that they can modulate neurotransmitter systems. Preliminary findings suggest that this compound may enhance cognitive function and could be explored as a treatment for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazo[1,2-a]pyrimidine Derivatives
  • Example : 2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide (CAS 1423032-45-4)
    • Key Differences : Replacement of pyridine with pyrimidine introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity. This modification may enhance interactions with nucleotide-binding proteins .
    • Molecular Weight : 322.05 g/mol (vs. ~174.22 g/mol for the target compound).
Triazolo[4,3-a]pyridine Derivatives
  • This structural shift may influence selectivity in kinase inhibition .

Substituent Position and Functional Group Variations

Positional Isomers
  • Example: 2-Methylimidazo[1,2-a]pyridin-8-amine (CAS 173159-45-0) Key Differences: The absence of the ethanamine side chain and methyl placement at position 2 (vs.
Functional Group Modifications
  • Thioamide Derivative : 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide (CAS 1216060-31-9)

    • Key Differences : Replacement of the amine with a thioamide group decreases basicity and alters electronic properties, which may reduce solubility but enhance thiol-mediated interactions .
  • Aniline Derivative : 3-{8-Methylimidazo[1,2-a]pyridin-2-yl}aniline hydrochloride

    • Key Differences : The aromatic amine (aniline) is less basic than the aliphatic ethanamine, impacting protonation states and binding to acidic residues in biological targets .

Salt Forms and Solubility

  • Hydrochloride Salts : Common in derivatives like (1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride (). These salts improve aqueous solubility and stability, critical for pharmaceutical applications.
  • Dihydrobromide Salts : Used in pyrimidine analogs (e.g., ), offering higher solubility in polar solvents compared to free bases.

Data Table: Key Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazo[1,2-a]pyridine 8-Me, 2-CH2CH2NH2 ~174.22 High hydrophilicity, salt-forming amine
2-{7-Me-imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine (CAS 1423032-45-4) Imidazo[1,2-a]pyrimidine 7-Me, 2-CH2CH2NH2 322.05 Enhanced H-bonding, dihydrobromide salt
2-{8-Me-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine (CAS 1216202-12-8) Triazolo[4,3-a]pyridine 8-Me, 3-CH2CH2NH2 176.22 Reduced basicity, kinase inhibition
2-Me-imidazo[1,2-a]pyridin-8-amine (CAS 173159-45-0) Imidazo[1,2-a]pyridine 2-Me, 8-NH2 147.18 Limited solubility, aromatic amine

Research Implications

The structural versatility of imidazo[1,2-a]pyridine derivatives enables diverse applications in medicinal chemistry, including antimicrobial, anticancer, and kinase-targeting agents. The ethanamine side chain in the target compound offers a balance of hydrophilicity and reactivity, making it a promising candidate for further optimization .

Biological Activity

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, a derivative of imidazo[1,2-a]pyridine, has garnered attention due to its diverse biological activities. This compound is part of a class of nitrogen-containing heterocycles known for their pharmacological potential. The following sections will detail its biological activities, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
  • Molecular Formula : C10H13N3
  • Molecular Weight : 175.23 g/mol
  • Purity : 95% .

Biological Activities

The imidazo[1,2-a]pyridine scaffold, including the specific compound , exhibits a range of biological activities:

  • Anticancer Properties :
    • Compounds containing the imidazo[1,2-a]pyridine structure have shown significant anticancer activity. For instance, structural modifications on related compounds have been linked to enhanced inhibition of PI3 kinase p110alpha, a key target in cancer therapy .
    • In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a promising therapeutic application .
  • Antimicrobial Activity :
    • The imidazo[1,2-a]pyridine derivatives are noted for their antimicrobial properties against both bacterial and fungal strains. Research indicates that these compounds can disrupt microbial growth through various mechanisms .
  • Anticonvulsant Effects :
    • Some derivatives have been evaluated for anticonvulsant activity, showing efficacy in animal models. The SAR analysis indicates that specific substitutions on the imidazo ring enhance this activity .
  • Anti-inflammatory and Analgesic Activities :
    • The compound's ability to modulate inflammatory pathways has also been documented, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural features:

  • Substituents on the Imidazole Ring : Variations in substituents can significantly alter biological activity. For example, methyl groups at specific positions enhance potency against certain targets .
  • Linkage to Ethylamine : The ethylamine moiety contributes to the overall pharmacokinetics and pharmacodynamics of the compound.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazo[1,2-a]pyridine derivatives:

StudyFindings
Study on PI3K Inhibition A derivative exhibited an IC50 of 0.67 µM against p110alpha; optimized derivatives increased this potency significantly .
Antimicrobial Evaluation Various derivatives were tested against bacterial strains with promising results indicating broad-spectrum activity .
Anticonvulsant Screening Compounds demonstrated protective effects in seizure models with significant reductions in seizure duration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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